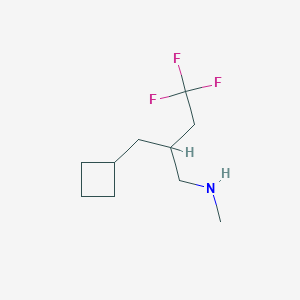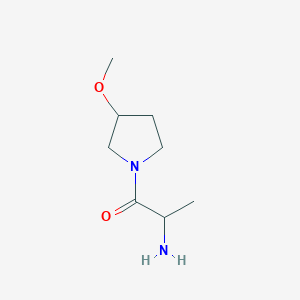
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Übersicht
Beschreibung
2-(Cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine (CBTFMA) is a small organic molecule that has been studied for its potential as a therapeutic agent. CBTFMA is a cyclic amine derivative of 2-methylbutane, and its structure is composed of a cyclobutylmethyl group and a trifluoromethyl group attached to the nitrogen atom. CBTFMA has been studied for its potential as a therapeutic agent due to its unique properties, including its stability, low toxicity, and ability to penetrate the blood-brain barrier.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Characterization : A study by Ji et al. (2007) explored the reaction of living anionic polymers with specific reagents to investigate the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques. This technique could be relevant for the characterization of complex amines, including the compound of interest (Ji, Sakellariou, & Mays, 2007).
Synthesis and Application of Complexes in Catalysis : Gajare et al. (2004) discussed the use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides, showing the potential of cyclobutene derivatives in facilitating complex chemical transformations, which might include the synthesis of structurally related compounds (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Chemical Synthesis and Reactions
Innovative Synthetic Methods : Lopchuk et al. (2017) provided an overview of strain-release heteroatom functionalization, introducing a strategy for the installation of small, strained ring systems such as cyclobutanes. This method could offer insights into synthetic approaches relevant to the compound , focusing on the functionalization of strained C–C and C–N bonds (Lopchuk et al., 2017).
Nickel(II) Complexes in Aqueous Systems : Korthals, Göttker‐Schnetmann, & Mecking (2007) investigated nickel(II) methyl complexes with water-soluble ligands for their catalytic properties, including ethylene polymerization in disperse aqueous systems. Such research highlights the utility of metal complexes in catalysis, potentially offering a backdrop for the synthesis or application of the compound (Korthals, Göttker‐Schnetmann, & Mecking, 2007).
Eigenschaften
IUPAC Name |
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c1-14-7-9(6-10(11,12)13)5-8-3-2-4-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGRPYIDWBGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)



